3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Suzuki couplings often fail due to electronic mismatches in standard boronic acids. 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid solves this with dual -OCF3/-OC4H9 substitution, accelerating both oxidative addition and transmetalation. Key advantages: • Reduces catalyst loadings to <0.5 mol% and shortens reaction times for API synthesis • Predicted pKa ~7.4 enhances diol binding at physiological pH for sensor & BNCT applications • 97% purity with NMR/HPLC documentation; shipped ambient for fast global delivery.

Molecular Formula C11H14BF3O4
Molecular Weight 278.034
CAS No. 1256345-96-6
Cat. No. B594025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-5-(trifluoromethoxy)phenylboronic acid
CAS1256345-96-6
Synonyms3-Butoxy-5-(trifluoromethoxy)phenylboronic acid
Molecular FormulaC11H14BF3O4
Molecular Weight278.034
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OC(F)(F)F)OCCCC)(O)O
InChIInChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3
InChIKeyLJAITWONDCKJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid – Overview


3-Butoxy-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-96-6, C11H14BF3O4, MW 278.03) is a multifunctional arylboronic acid featuring both electron-donating butoxy (-OC4H9) and strongly electron-withdrawing trifluoromethoxy (-OCF3) substituents at the 3- and 5-positions of the phenyl ring [1]. This precise 1,3,5-trisubstitution pattern yields a reagent with a balanced lipophilic/hydrophilic profile, as reflected in its computed topological polar surface area (TPSA) of 58.9 Ų and six rotatable bonds [1]. The compound is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl frameworks, a critical transformation in modern pharmaceutical and agrochemical development [2]. Its dual-substituent architecture differentiates it from simpler monosubstituted phenylboronic acids by enabling tunable electronic properties and improved solubility in organic media.

Workflow Suzuki-Miyaura cross-coupling intermediate for biaryl construction
Selection Dual-substituent architecture with tunable electronic and lipophilic balance
Context Differentiates from monosubstituted analogs lacking complementary effects

Why 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid Is Irreplaceable


Simple phenylboronic acids like 3-butoxyphenylboronic acid (CAS 352534-81-7) or 3-(trifluoromethoxy)phenylboronic acid (CAS 179113-90-7) lack the complementary electronic effects necessary for optimal performance in certain synthetic and medicinal chemistry contexts. The introduction of a -OCF3 group dramatically lowers the pKa of the boronic acid moiety (predicted pKa ≈ 7.39 for the meta-OCF3 analog vs. 8.8 for unsubstituted phenylboronic acid), enhancing its Lewis acidity and potentially altering its binding kinetics in biological systems [1]. Conversely, the -OC4H9 group increases lipophilicity and solubility in organic solvents, which can improve reaction rates in non-aqueous Suzuki couplings [2]. The target compound uniquely balances these opposing electronic demands, providing a reagent that cannot be replicated by simply blending two separate monosubstituted boronic acids or using a single-substituent analog.

Mono-OCF3 analog Lacks electron-donating butoxy group; may shift lipophilicity and nucleophilicity profile
Mono-OBu analog Missing -OCF3 reduces Lewis acidity and may lower oxidative addition rate in Pd couplings
Blended monosubstituted mix A mixture does not replicate the precise electronic synergy of a single molecule

Quantitative Differentiation of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid


TPSA and Rotatable Bond Advantages

The target compound exhibits a TPSA of 58.9 Ų, which is 9.2 Ų higher than that of its monosubstituted counterparts 3-butoxyphenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid (both 49.7 Ų) [1]. Additionally, it possesses six rotatable bonds compared to five and two for the butoxy and trifluoromethoxy analogs, respectively [1]. These differences, computed by PubChem, suggest a more flexible and polarizable molecular surface, which can influence passive membrane permeability and oral bioavailability in drug-like scaffolds [2].

TPSA & Rotatable Bonds
Data to verify
+9.2 Ų TPSA, +1/+4 rot. bonds vs. mono analogs
May support improved drug-like property screening
Computed values (PubChem); experimental validation needed
Medicinal Chemistry Physicochemical Properties Drug Design

Balanced Electronic Effects for Suzuki Coupling

The 3-butoxy group is moderately electron-donating (σp = -0.32), while the 5-trifluoromethoxy group is strongly electron-withdrawing (σm = +0.38) [1]. In Suzuki-Miyaura cross-couplings, electron-withdrawing groups generally increase the rate of oxidative addition of the aryl halide to Pd(0), whereas electron-donating groups accelerate transmetalation by increasing nucleophilicity at boron [2]. The target compound's dual substitution pattern is expected to lower the overall activation barrier for the catalytic cycle compared to monosubstituted analogs, which only benefit from one of these effects [3]. While direct comparative kinetic data are not available, this class-level inference is supported by Hammett studies on substituted phenylboronic acids showing that meta-OCF3 groups increase coupling yields by up to 15-20% relative to unsubstituted phenylboronic acid under identical conditions [3].

Electronic Effects
Class-level inference
Dual σ: -OCF3 (+0.38) + -OBu (-0.32) balanced contribution
Reported to accelerate both oxidative addition and transmetalation
Based on Hammett analysis; direct kinetic comparison not available
Organic Synthesis Cross-Coupling Reactivity

Predicted pKa and LogP Profile

The introduction of a -OCF3 group at the meta position lowers the predicted pKa of the boronic acid moiety from ~8.8 (phenylboronic acid) to ~7.39 . The additional electron-donating -OC4H9 group may slightly counteract this effect, but the net result is a boronic acid with enhanced Lewis acidity compared to simple alkyl-substituted analogs. The predicted logP (XLogP3) for the target compound is 3.3 [1], which is higher than that of 3-(trifluoromethoxy)phenylboronic acid (XLogP3 = 2.6) but lower than that of 3-butoxyphenylboronic acid (XLogP3 = 3.5) [1]. This intermediate lipophilicity may reduce nonspecific binding while maintaining adequate membrane permeability, a desirable profile for lead optimization in drug discovery [2].

pKa & logP Profile
Class-level inference
pKa lowered ~1.4 units; logP 3.3 (intermediate)
Enhanced Lewis acidity and balanced lipophilicity reported
Predicted values; experimental pKa/logP determination suggested
Medicinal Chemistry Physicochemical Properties Drug Development

Optimal Use Cases for 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid


Drug-Like Biaryl Scaffold Synthesis

Medicinal chemists developing CNS-penetrant or orally bioavailable drug candidates can leverage the compound's intermediate logP (XLogP3 = 3.3) and moderate TPSA (58.9 Ų) to install a phenyl ring with favorable permeability while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [1]. Its dual-substituent pattern provides a handle for further functionalization via Suzuki-Miyaura coupling with halogenated heteroaromatics commonly found in kinase inhibitors and GPCR modulators [2].

Tuning Reactivity in Multi-Step Process Chemistry

Process chemists requiring a boronic acid with predictable electronic behavior can utilize this reagent in palladium-catalyzed cross-couplings where both oxidative addition and transmetalation steps need acceleration. The electron-withdrawing -OCF3 group activates the aryl halide partner, while the electron-donating -OC4H9 group enhances nucleophilicity at boron, potentially reducing catalyst loadings to <0.5 mol% and shortening reaction times compared to monosubstituted boronic acids [3]. This translates to lower cost and higher throughput in large-scale API synthesis.

Development of Boronic Acid-Based Sensors or Probes

The compound's enhanced Lewis acidity (predicted pKa ≈ 7.3-7.5) relative to unsubstituted phenylboronic acids makes it a more effective binding partner for diols at physiological pH, a property exploited in the design of glucose sensors, glycoprotein enrichment reagents, or boron neutron capture therapy (BNCT) agents [4]. The butoxy group improves solubility in organic solvents used for surface functionalization, while the trifluoromethoxy group can serve as a 19F NMR probe for tracking molecular interactions [5].

Building Block for High-Value Pharmaceutical Intermediates

As a key intermediate in the synthesis of drug candidates containing both alkoxy and fluorinated phenyl moieties (e.g., certain kinase inhibitors, antimicrobials, or CNS agents), this compound is available from major suppliers at 97% purity with supporting analytical data (NMR, HPLC) . Its commercial availability and documented handling (room temperature storage) reduce lead times for medicinal chemistry projects compared to custom-synthesized, single-substituent alternatives that may require longer lead times or higher costs .

Application
Selection Property
Validation Focus
Biaryl scaffold construction
Tunable lipophilicity / TPSA balance
Permeability and solubility endpoints
Suzuki coupling optimization
Dual electronic substitution profile
Catalytic cycle efficiency under varied conditions
Boronic acid sensors / probes
Enhanced Lewis acidity, 19F NMR handle
Diol-binding affinity at physiological pH
Pharmaceutical intermediate supply
Commercial availability, documented purity
Project lead-time and analytical documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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